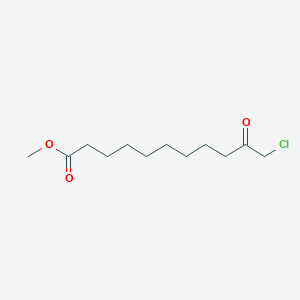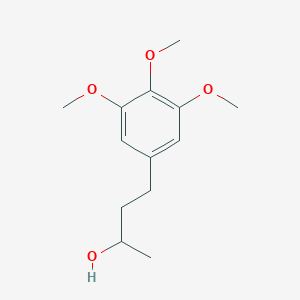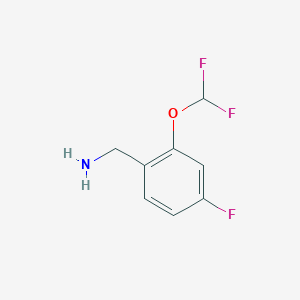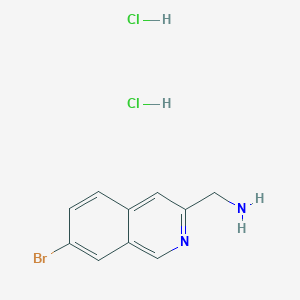
1-(7-Bromoisoquinolin-3-yl)methanaminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Bromoisoquinolin-3-yl)methanaminedihydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a bromine atom at the 7th position of the isoquinoline ring and a methanamine group at the 3rd position, forming a dihydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Bromoisoquinolin-3-yl)methanaminedihydrochloride can be achieved through various synthetic routes. Another approach includes the Cu(I)-catalyzed cyclocondensation of o-iodobenzylamine and acetonitriles . The palladium-catalyzed α-arylation reaction of tert-butyl cyanoacetate, followed by in situ trapping with an electrophile and aromatization with ammonium chloride, is also a viable method .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(7-Bromoisoquinolin-3-yl)methanaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding isoquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as amines, thiols, or halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiourea (NH2CSNH2) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Wissenschaftliche Forschungsanwendungen
1-(7-Bromoisoquinolin-3-yl)methanaminedihydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(7-Bromoisoquinolin-3-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and methanamine group play crucial roles in binding to target proteins and enzymes, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the nature of the target and the specific functional groups present on the isoquinoline ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromoisoquinolin-3-amine: This compound lacks the methanamine group and is used in similar applications but with different reactivity and binding properties.
N-(Benzo[f]isoquinolin-2-yl)-4-methylbenzenesulfonamide: This compound features a benzoisoquinoline core and is used in medicinal chemistry for the development of therapeutic agents.
Uniqueness
1-(7-Bromoisoquinolin-3-yl)methanaminedihydrochloride is unique due to the presence of both the bromine atom and the methanamine group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Eigenschaften
Molekularformel |
C10H11BrCl2N2 |
|---|---|
Molekulargewicht |
310.01 g/mol |
IUPAC-Name |
(7-bromoisoquinolin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H9BrN2.2ClH/c11-9-2-1-7-4-10(5-12)13-6-8(7)3-9;;/h1-4,6H,5,12H2;2*1H |
InChI-Schlüssel |
OXIJXECJWWNWCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=CN=C(C=C21)CN)Br.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







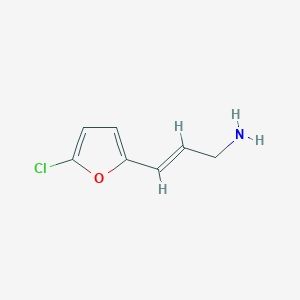
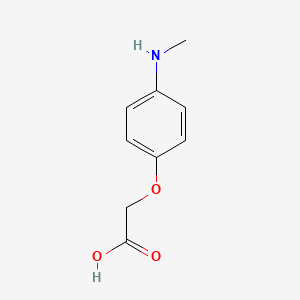

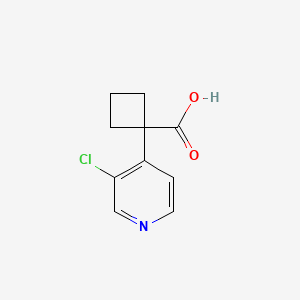

![Tert-butyl n-[4-(piperidin-3-yl)phenyl]carbamate](/img/structure/B13524572.png)
